5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, tetrazole, and thiadiazole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Tetrazole Formation: The tetrazole ring is often formed by the reaction of an azide with a nitrile under acidic conditions.
Thiadiazole Synthesis: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzodioxole, tetrazole, and thiadiazole moieties through a series of nucleophilic substitution reactions, often using reagents like sodium hydride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms are present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydride, potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Biological Research: It has been used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting cellular pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting microtubule assembly .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)ethan-1-ol
- 5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid
- Ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate
Uniqueness
Compared to similar compounds, 5-[[1-(1,3-Benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine stands out due to its combination of three distinct functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O2S2/c12-10-14-13-9(22-10)4-21-11-15-16-17-18(11)6-1-2-7-8(3-6)20-5-19-7/h1-3H,4-5H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCJIBKVBHAFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=NN=C(S4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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